2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
Description
This compound features a sulfonamide core attached to a brominated benzene ring and a pyridinyl-pyrazinylmethyl group. Such structural attributes are critical for applications in medicinal chemistry, particularly in targeting enzymes or receptors reliant on aromatic interactions .
Properties
IUPAC Name |
2-bromo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2S/c17-13-3-1-2-4-15(13)24(22,23)21-11-14-16(20-10-9-19-14)12-5-7-18-8-6-12/h1-10,21H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFHJPCLVSHGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the bromination of benzene sulfonamide to introduce the bromine atom. This is followed by the formation of the pyrazine ring through a condensation reaction with appropriate precursors. The final step involves the coupling of the pyridine ring to the pyrazine moiety under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure is compared below with three sulfonamide derivatives from the literature:
Key Observations:
- Halogen Substituents: The target’s bromine atom differs from fluorine in the other compounds. Bromine’s larger atomic radius may enhance hydrophobic interactions and halogen bonding compared to fluorine’s electronegativity-driven effects .
- Heterocyclic Systems: The pyridine-pyrazine moiety in the target contrasts with pyrazolo-pyrimidine () and pyrimidine () systems. Nitrogen-rich rings in the target could improve solubility and binding to metalloenzymes .
- Aromatic Stacking: highlights pyrimidine-pyrimidine interactions (3.4 Å centroid distances). The target’s pyridine-pyrazine system may exhibit stronger π-π stacking due to increased electron-deficient character .
Physicochemical Properties
- Molecular Weight and Solubility: The target’s estimated molecular weight (~420 g/mol) is lower than ’s compound (589.1 g/mol), suggesting better membrane permeability. The pyridine-pyrazine group may balance hydrophilicity, whereas ’s methoxy and piperidinyl groups enhance lipophilicity .
- Melting Points: ’s compound (175–178°C) reflects high crystallinity due to chromen and fluorophenyl groups. The target’s melting point is unreported but likely lower due to less rigid substituents .
Biological Activity
The compound 2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide , with the CAS number 2097909-73-2, is a complex organic molecule characterized by its unique structural features, including a bromine atom, a sulfonamide group, and heterocyclic rings (pyridine and pyrazine). This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
Chemical Structure and Properties
- Molecular Formula : CHBrNOS
- Molecular Weight : 405.2690 g/mol
The presence of the bromine atom and the sulfonamide moiety contributes to the compound's reactivity and biological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzenesulfonamides can effectively inhibit bacterial growth. The minimum inhibitory concentration (MIC) values for various derivatives have been reported, demonstrating their potential against pathogens such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
The anti-inflammatory activity of sulfonamide derivatives has been extensively studied. For example, some benzenesulfonamides have shown promising results in reducing carrageenan-induced paw edema in rat models, indicating their potential use in treating inflammatory conditions . The specific mechanisms often involve inhibition of pro-inflammatory cytokines and modulation of immune responses.
Enzyme Inhibition
Recent studies highlight the enzyme inhibition capabilities of related compounds. For instance, certain benzenesulfonamides have demonstrated selective inhibition of carbonic anhydrases (CAs), particularly CA IX, with IC values ranging from 10.93 to 25.06 nM . This selectivity suggests potential therapeutic applications in cancer treatment, as CA IX is often overexpressed in tumors.
Study 1: Antimicrobial Assessment
In a comparative study of various benzenesulfonamides, 4d showed an MIC of 6.72 mg/mL against E. coli, highlighting its effectiveness as an antimicrobial agent . This study underscores the importance of structural modifications in enhancing biological activity.
Study 2: Anti-inflammatory Evaluation
Another study evaluated the anti-inflammatory effects of various sulfonamide derivatives. Compounds were administered to rat models with induced inflammation, showing significant reductions in edema at multiple time points (94.69% reduction at 1 hour for compound 4a) . This suggests a strong therapeutic potential for managing inflammatory diseases.
Research Findings Summary Table
| Compound | Activity | MIC (mg/mL) | IC (nM) | Notes |
|---|---|---|---|---|
| This compound | Antimicrobial | TBD | TBD | Potential against various pathogens |
| Compound 4d | Antimicrobial | 6.72 | N/A | Effective against E. coli |
| Compound 4a | Anti-inflammatory | N/A | N/A | 94.69% edema reduction at 1h |
| Compound 4e | Enzyme Inhibition | N/A | 10.93 - 25.06 | Selective for CA IX |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
